7-Deaza-7-propargylamino-ddATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-7-propargylamino-ddATP is a modified nucleotide analog of dideoxyadenosine triphosphate (ddATP). This compound is primarily used in gene sequencing and various biomedical research applications due to its unique chemical properties . The modification involves the replacement of the nitrogen atom at the 7th position of the adenine ring with a carbon atom, and the addition of a propargylamino group, which enhances its utility in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-7-propargylamino-ddATP typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Nucleophilic substitution: Introduction of the propargylamino group at the 7th position of the deazaadenine ring.
Phosphorylation: Conversion of the nucleoside to the corresponding triphosphate form using phosphorylating agents such as phosphorus oxychloride (POCl3) and pyrophosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargylamino group.
Substitution: The propargylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Nucleophiles: Ammonia (NH3), amines.
Major Products:
Oxidation products: Formation of aldehydes or carboxylic acids depending on the oxidizing conditions.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Deaza-7-propargylamino-ddATP has a wide range of applications in scientific research:
Gene Sequencing: Used as a chain terminator in Sanger sequencing and next-generation sequencing (NGS) due to its ability to terminate DNA synthesis.
Fluorescent Labeling: Conjugated with fluorescent dyes for labeling and detection of DNA molecules in PCR amplification and microarray analysis.
Drug Development: Investigated for its potential in developing antiviral and anticancer therapies.
Mechanism of Action
The primary mechanism of action of 7-Deaza-7-propargylamino-ddATP involves its incorporation into DNA strands during synthesis. The absence of a 3’-hydroxyl group prevents further elongation of the DNA chain, effectively terminating DNA synthesis. This property is exploited in sequencing technologies to generate DNA fragments of varying lengths for analysis . The propargylamino group enhances binding affinity and specificity to target sequences, making it a valuable tool in molecular biology.
Comparison with Similar Compounds
Dideoxyadenosine triphosphate (ddATP): The parent compound, lacking the modifications present in 7-Deaza-7-propargylamino-ddATP.
7-Deazaadenosine triphosphate: Similar structure but without the propargylamino group.
7-Deaza-7-iodo-ddATP: Another modified nucleotide with an iodine atom at the 7th position.
Uniqueness: this compound stands out due to its enhanced stability and binding properties, making it more suitable for high-fidelity sequencing and labeling applications. The propargylamino group provides additional sites for chemical modifications, expanding its utility in various research fields.
Properties
Molecular Formula |
C14H20N5O11P3 |
---|---|
Molecular Weight |
527.26 g/mol |
IUPAC Name |
[[(2S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N5O11P3/c15-5-1-2-9-6-19(14-12(9)13(16)17-8-18-14)11-4-3-10(28-11)7-27-32(23,24)30-33(25,26)29-31(20,21)22/h6,8,10-11H,3-5,7,15H2,(H,23,24)(H,25,26)(H2,16,17,18)(H2,20,21,22)/t10-,11+/m0/s1 |
InChI Key |
LQOGZFINDBWPBN-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C(N=CN=C32)N)C#CCN |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C3=C(N=CN=C32)N)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.